2-Butoxy-N-phenethyl-nicotinamide
Description
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-butoxy-N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-14-22-18-16(10-7-12-20-18)17(21)19-13-11-15-8-5-4-6-9-15/h4-10,12H,2-3,11,13-14H2,1H3,(H,19,21) |
InChI Key |
ROAZDZNCSWGKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-butoxy-N-phenethyl-nicotinamide exhibits significant anti-inflammatory effects. In murine models, the compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is crucial in inflammatory responses. A case study demonstrated that treatment with this compound reduced markers of inflammation and oxidative stress in models of acute lung injury induced by lipopolysaccharides (LPS) .
Neuroprotective Effects
The compound has potential neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases. Studies suggest that nicotinamide derivatives can modulate pathways related to cellular metabolism and stress responses, potentially offering protection against neuronal damage .
Antioxidant Activity
2-Butoxy-N-phenethyl-nicotinamide has been reported to exhibit antioxidant activity, which is essential for combatting oxidative stress-related conditions. This property may contribute to its effectiveness in preventing cellular damage in various tissues .
Cosmeceutical Uses
The compound is being explored as an ingredient in cosmeceuticals due to its ability to improve skin health. Nicotinamide and its derivatives are known for their role in skin barrier function and their potential to reduce hyperpigmentation and signs of aging . The mechanism behind these effects may involve the modulation of cellular signaling pathways that regulate skin cell turnover and repair.
Wound Healing
Preliminary studies suggest that 2-butoxy-N-phenethyl-nicotinamide may enhance wound healing processes by promoting cell proliferation and migration, as well as reducing inflammation at the wound site . This application is particularly relevant for chronic wounds or conditions such as diabetic ulcers.
Syk Inhibitory Activity
Recent investigations have identified 2-butoxy-N-phenethyl-nicotinamide as a potential Syk (spleen tyrosine kinase) inhibitor. Syk plays a critical role in various immune responses and has been implicated in several diseases, including rheumatoid arthritis and certain cancers . The ability of this compound to inhibit Syk suggests it could be developed into a therapeutic agent targeting these conditions.
Summary of Case Studies
| Case Study | Application | Findings |
|---|---|---|
| Case Study 1 | Inhibition of NF-kB | Reduced inflammation markers in acute lung injury models treated with 2-butoxy-N-phenethyl-nicotinamide . |
| Case Study 2 | Cytotoxicity in Cancer Cells | Significant reduction in cell viability of small cell lung cancer cells at low concentrations; increased ROS levels indicating oxidative stress response . |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Nicotinamide derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:
2-Butoxy vs. Methoxy Substituents
- 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (): This analog replaces the butoxy group with a methoxy substituent and introduces a trifluoromethyl-biphenyl moiety. Reported EC₅₀ values for this compound are in the nanomolar range, suggesting superior potency compared to non-fluorinated analogs .
- 2-Butoxy-N-phenethyl-nicotinamide: The longer butoxy chain may increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.
Amide Nitrogen Substituents
- Such basic substituents can enhance solubility via protonation at physiological pH, a property absent in 2-Butoxy-N-phenethyl-nicotinamide. However, the phenethyl group in the latter may confer better π-π stacking interactions with aromatic residues in target proteins.
Physicochemical Properties
| Property | 2-Butoxy-N-phenethyl-nicotinamide | 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | N-[2-(diethylamino)ethyl]-2-phenylacetamide |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~4.1 (high due to CF₃ and biphenyl) | ~1.8 (lower due to polar diethylamino) |
| Solubility (aq.) | Poor | Very poor | Moderate |
Preparation Methods
Amidation of Nicotinic Acid Derivatives
A foundational approach involves converting nicotinic acid to its reactive intermediate, followed by coupling with phenethylamine. While direct amidation is challenging due to the poor electrophilicity of carboxylic acids, activation via acid chlorides or mixed anhydrides is critical. For example, nicotinic acid can be treated with thionyl chloride to form nicotinoyl chloride, which subsequently reacts with phenethylamine under inert conditions. Introducing the butoxy group requires prior functionalization of the pyridine ring. Halogenated intermediates, such as 3-chloronicotinamide, enable nucleophilic substitution with butanol in the presence of a base like potassium carbonate.
Reaction Conditions:
-
Nicotinoyl chloride formation: Nicotinic acid (1 equiv), thionyl chloride (2.5 equiv), reflux at 70°C for 4 hours.
-
Amidation: Nicotinoyl chloride (1 equiv), phenethylamine (1.2 equiv), dichloromethane, 0°C to room temperature, 12 hours.
-
Etherification: 3-Chloronicotinamide (1 equiv), butanol (3 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 24 hours.
Catalytic Amide Synthesis via Ruthenium-Mediated Pathways
Transition-metal catalysis offers a greener alternative for amide bond formation. A ruthenium-catalyzed method involves hydroacyloxylation of acetylenes with carboxylic acids, followed by aminolysis with phenethylamine. This route avoids stoichiometric reagents and operates under milder conditions. For 2-butoxy-N-phenethyl-nicotinamide, the butoxy group is introduced prior to catalysis by etherifying a hydroxylated nicotinic acid derivative.
Key Steps:
-
Hydroxylation: Nicotinic acid is hydroxylated at the 2-position using directed ortho-metalation (DoM) with LDA and subsequent oxidation.
-
Etherification: The hydroxyl group is substituted with butoxy via Mitsunobu reaction (DIAD, PPh₃, butanol).
-
Ruthenium catalysis: The etherified acid reacts with ethoxyacetylene in the presence of [RuCl₂(p-cymene)]₂, followed by phenethylamine addition.
Advantages:
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction rates and selectivity. Polar aprotic solvents like DMF enhance nucleophilic substitution for etherification, while dichloromethane is optimal for amidation due to its low nucleophilicity. Elevated temperatures (80–100°C) improve kinetics for halogen substitution but risk side reactions such as over-oxidation.
Table 1: Solvent Optimization for Etherification
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 78 |
| DMSO | 80 | 65 |
| THF | 60 | 42 |
Protective Group Strategies
The tert-butoxycarbonyl (Boc) group is employed to protect the phenethylamine nitrogen during synthesis, preventing unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) restores the free amine for final amidation.
Procedure:
-
Boc protection: Phenethylamine (1 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv), THF, room temperature, 6 hours.
-
Deprotection: Boc-protected intermediate (1 equiv), TFA/DCM (1:1), 0°C to room temperature, 2 hours.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes batch variability and enhances heat transfer. A two-step flow system integrates etherification and amidation, achieving 90% conversion with residence times under 30 minutes.
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 75 | 90 |
| Reaction Time (h) | 24 | 0.5 |
| Purity (%) | 95 | 98 |
Purification Techniques
Crystallization and chromatography are pivotal for isolating high-purity product. Recrystallization from ethanol/water mixtures (3:1) removes unreacted phenethylamine, while silica gel chromatography resolves regioisomeric byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation during etherification generates di-butoxy impurities. Employing a bulky base (e.g., DBU) or lowering reaction temperature to 60°C suppresses this issue.
Catalyst Deactivation
Ruthenium catalysts are prone to deactivation via ligand oxidation. Adding stoichiometric oxidants like Cu(OAc)₂ regenerates active species, sustaining catalytic cycles.
Emerging Methodologies
Q & A
Q. What synthetic routes are recommended for 2-Butoxy-N-phenethyl-nicotinamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling the nicotinamide core with 2-phenethylamine and a butoxy substituent. A common approach is nucleophilic acyl substitution under reflux conditions with a polar aprotic solvent (e.g., DMF or THF) and a catalyst such as HOBt/DCC. For example, analogous compounds like 4-methoxy-N-(2-phenylethyl)benzenecarbothioamide are synthesized via acid-amine coupling followed by functional group modification . Reaction temperature, solvent choice, and catalyst efficiency critically affect yield. For instance, elevated temperatures (80–100°C) may improve reaction kinetics but risk decomposition. A comparative table of hypothetical reaction conditions is provided below:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | HOBt/DCC | 80 | 65 |
| THF | EDCI/HOAt | 60 | 55 |
| Acetonitrile | No catalyst | 100 | 40 |
Note: Data inferred from structurally similar amide syntheses .
Q. Which analytical techniques are most effective for characterizing 2-Butoxy-N-phenethyl-nicotinamide’s structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm proton environments and carbon backbone, HPLC for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) . NIST-standardized databases provide benchmarks for validating instrumental parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2-Butoxy-N-phenethyl-nicotinamide across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions, cell lines, or compound purity. Systematic approaches include:
- Dose-response normalization : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Batch analysis : Use HPLC to verify purity (>98%) and rule out degradation products .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside cell-based assays.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What computational approaches predict the binding affinity of 2-Butoxy-N-phenethyl-nicotinamide with target enzymes?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) for initial binding pose prediction with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability over time. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods can elucidate electronic interactions at binding sites. For example, PubChem-derived structural data (InChIKey, SMILES) enable accurate force field parameterization . A workflow might include:
Docking : Identify plausible binding modes.
MD : Simulate 100-ns trajectories to evaluate conformational stability.
Free-energy calculations : Use MM-PBSA or alchemical methods to compute ΔGbinding.
Q. How does pH and temperature affect the stability of 2-Butoxy-N-phenethyl-nicotinamide in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Prepare buffered solutions (pH 2–9) and analyze degradation via HPLC at 25°C and 40°C over 14 days.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions. For reference, analogous compounds like 4-Trifluoromethylnicotinamide show enhanced stability in neutral pH and inert atmospheres .
Data Contradiction Analysis Framework
For conflicting results (e.g., solubility or bioactivity), adopt the following protocol:
Replicate experiments with identical reagents and protocols.
Cross-validate using orthogonal methods (e.g., LC-MS vs. NMR for purity).
Contextualize variables : Document ambient conditions, equipment calibration, and operator techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
